![molecular formula C8H10ClFN2O B1522463 5-Amino-2-fluoro-N-methylbenzamide hydrochloride CAS No. 1242840-35-2](/img/structure/B1522463.png)
5-Amino-2-fluoro-N-methylbenzamide hydrochloride
Overview
Description
5-Amino-2-fluoro-N-methylbenzamide hydrochloride is a chemical compound with the molecular formula C8H10ClFN2O . It is an off-white solid and is used as an impurity in the production of Enzalutamide , a medication used to treat prostate cancer .
Molecular Structure Analysis
The molecular structure of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride consists of a benzene ring substituted with an amino group at the 5th position and a fluoro group at the 2nd position . The benzamide moiety contains a methyl group attached to the nitrogen .Physical And Chemical Properties Analysis
5-Amino-2-fluoro-N-methylbenzamide hydrochloride has a molecular weight of 204.63 . It is soluble in water and should be stored at 2-8°C .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 5-Amino-2-fluoro-N-methylbenzamide hydrochloride is utilized as a building block for the synthesis of pharmaceutical compounds. Its amine group can act as a point of diversification, allowing for the creation of a wide array of derivatives with potential biological activity. The fluorine atom can enhance the metabolic stability and bioavailability of the resulting drugs .
Biochemistry
Biochemists employ this compound in the study of enzyme-substrate interactions. The fluorine atom can mimic the hydrogen bonding characteristics of natural substrates, making 5-Amino-2-fluoro-N-methylbenzamide hydrochloride a valuable tool in probing the active sites of enzymes and understanding their mechanisms .
Pharmacology
In pharmacological research, this compound serves as an intermediate in the development of enzyme inhibitors. Its structural features allow it to interact with various enzymes, potentially leading to the discovery of new inhibitors that can regulate biological pathways involved in diseases .
Organic Synthesis
Organic chemists utilize 5-Amino-2-fluoro-N-methylbenzamide hydrochloride in synthetic pathways to introduce the amide functional group into larger molecules. This can be particularly useful in the synthesis of complex organic compounds, including natural products and polymers .
Analytical Chemistry
Analytical chemists may use 5-Amino-2-fluoro-N-methylbenzamide hydrochloride as a standard or reference compound in chromatographic methods. Its unique retention time and spectral properties can help in the identification and quantification of similar compounds in mixtures .
Materials Science
In materials science, the compound’s properties are explored for the development of novel materials. For instance, its incorporation into polymers could lead to materials with enhanced thermal stability or specific interaction capabilities with other substances .
Environmental Science
Environmental scientists might investigate the breakdown products of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride to assess its environmental impact. Understanding its degradation pathways can inform the design of more eco-friendly pharmaceuticals and chemicals .
Chemical Education
Lastly, 5-Amino-2-fluoro-N-methylbenzamide hydrochloride can be used in educational settings to demonstrate various chemical reactions and principles to students, such as amide bond formation, the effects of fluorination on chemical properties, and the role of functional groups in molecular interactions .
properties
IUPAC Name |
5-amino-2-fluoro-N-methylbenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O.ClH/c1-11-8(12)6-4-5(10)2-3-7(6)9;/h2-4H,10H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEVKPIDBHRSSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.